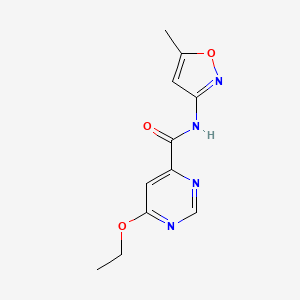
6-ethoxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic aromatic ring that is found in many natural compounds, such as nucleotides, vitamins, and antibiotics . It also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazonoyl halides . Another method reported for the synthesis of isoxazole derivatives involves ultrasound radiation without using any catalyst .Molecular Structure Analysis
The molecular structure of similar compounds is highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored in some studies .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with amide-containing compounds . The presence of solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often influenced by their molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have synthesized various novel compounds using 6-ethoxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide as a precursor or structural motif. These compounds include derivatives with potential as anti-inflammatory, analgesic agents, and as COX-1/COX-2 inhibitors with significant inhibitory activity on COX-2 selectivity, showcasing their potential in addressing inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
The synthesized derivatives have demonstrated promising antimicrobial and antifungal activities. For instance, certain compounds exhibit strong activity against bacterial strains such as Proteus vulgaris and Pseudomonas aeruginosa, surpassing the efficacy of reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015). This indicates the potential for developing new antimicrobial agents based on this chemical structure.
Contribution to Heterocyclic Chemistry
The compound has contributed significantly to the field of heterocyclic chemistry, aiding in the synthesis of complex structures such as thiazolopyrimidines, pyrimidoquinolinones, and other fused heterocyclic systems. These efforts not only expand the chemical space of heterocyclic compounds but also provide insights into novel synthetic pathways and the potential for discovering new biological activities (Rajanarendar et al., 2010).
Insights into Molecular Recognition and Anti-bacterial Properties
Studies have also delved into the structural modifications and molecular recognition aspects of derivatives, offering valuable insights into their conformational features and interactions. This research enhances our understanding of how structural changes impact biological activity and could inform the design of more effective antibacterial agents (Roy et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-17-10-5-8(12-6-13-10)11(16)14-9-4-7(2)18-15-9/h4-6H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQFGVPUJPJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
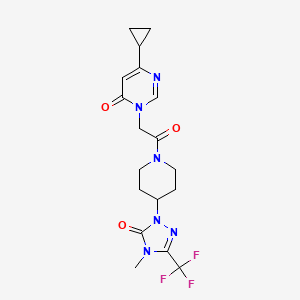
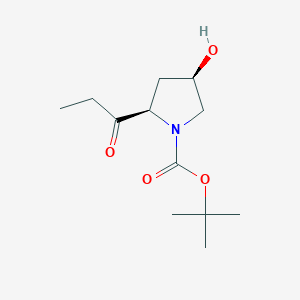
![1-Methyl-3-[3-(triazol-2-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2598059.png)
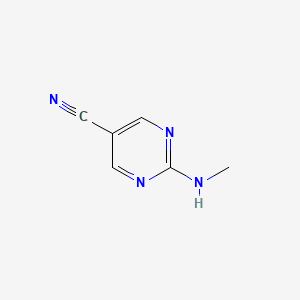
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2598061.png)
![Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2598062.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B2598064.png)
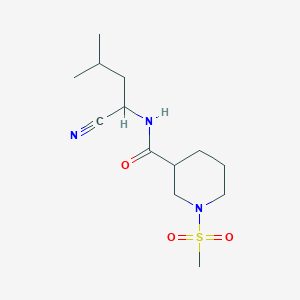
![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)
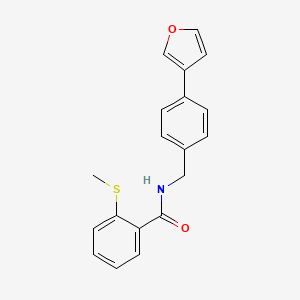
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)

